(2S)-2-(2,4,5-Trifluorophenyl)propan-1-amine
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Overview
Description
(2S)-2-(2,4,5-Trifluorophenyl)propan-1-amine is an organic compound characterized by the presence of a trifluorophenyl group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,4,5-Trifluorophenyl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,5-trifluorobenzene and (S)-alanine.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under controlled temperature and pressure conditions, using solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle bulk quantities of reactants.
Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2,4,5-Trifluorophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding imine or nitrile derivatives.
Reduction: Reduction of the amine group to form secondary or tertiary amines.
Substitution: Halogenation or alkylation at the amine group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving amine-containing compounds.
Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which (2S)-2-(2,4,5-Trifluorophenyl)propan-1-amine exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways related to neurotransmission, metabolism, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(2,4-Difluorophenyl)propan-1-amine
- (2S)-2-(2,5-Difluorophenyl)propan-1-amine
- (2S)-2-(2,4,5-Trichlorophenyl)propan-1-amine
Uniqueness
(2S)-2-(2,4,5-Trifluorophenyl)propan-1-amine is unique due to the presence of three fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with fewer or different substituents.
Properties
IUPAC Name |
(2S)-2-(2,4,5-trifluorophenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-5(4-13)6-2-8(11)9(12)3-7(6)10/h2-3,5H,4,13H2,1H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESQMIYUPZMIFG-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=C(C=C1F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC(=C(C=C1F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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